molecular formula C19H16O4 B2753775 O-Methylpongamol CAS No. 80158-88-9

O-Methylpongamol

Cat. No.: B2753775
CAS No.: 80158-88-9
M. Wt: 308.333
InChI Key: AZSIHEYWWIVBPP-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Methylpongamol (C₁₉H₁₆O₄, MW 308.33) is a naturally occurring chalcone derivative classified under the flavonoid family. It is characterized as a yellowish oil and is primarily isolated from Tephrosia purpurea (Hui Ye Gen in traditional medicine) . Pharmacologically, it exhibits potent nematocidal activity, demonstrating 70% larval mortality against Toxocara canis at 0.1 mg/mL after 6 hours . Its structure features a chalcone backbone with a methoxy substitution, distinguishing it from non-methylated analogues like pongamol (C₁₈H₁₄O₄, MW 294.09) .

Properties

IUPAC Name

(Z)-3-methoxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-21-18(13-6-4-3-5-7-13)12-16(20)14-8-9-17-15(10-11-23-17)19(14)22-2/h3-12H,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSIHEYWWIVBPP-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=CO2)C(=O)C=C(C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC2=C1C=CO2)C(=O)/C=C(/C3=CC=CC=C3)\OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Methylpongamol can be synthesized through several methods. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, extraction from natural sources like Tephrosia purpurea can be employed, followed by chromatographic purification .

Chemical Reactions Analysis

Types of Reactions: O-Methylpongamol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Scientific Research Applications

O-Methylpongamol has a wide range of scientific research applications, including:

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Structural and Molecular Features

The table below highlights key structural differences between O-Methylpongamol and related compounds:

Compound Molecular Formula Molecular Weight Key Substituents Natural Source Pharmacological Activity
This compound C₁₉H₁₆O₄ 308.33 Methoxy group Tephrosia purpurea Nematocidal
Pongamol C₁₈H₁₄O₄ 294.09 Hydroxyl group Millettia brandisiana Neuroprotective (inferred)
Candidachalcone C₁₈H₁₆O₅ 312.10 Additional hydroxyl Tephrosia candida Not reported
(+)-Tephrosone C₁₇H₁₄O₅ 298.08 Cyclized chalcone Tephrosia purpurea Antiparasitic
Isomer of this compound (Entry 24, ) C₁₉H₁₆O₄ 309.11 Positional isomerism Millettia pulchrae Undetermined

Key Observations :

  • Pongamol lacks the methoxy group present in this compound, resulting in a lower molecular weight (294.09 vs. 308.33) . This methylation likely enhances this compound's lipid solubility and bioactivity.
  • Candidachalcone and tephrosone differ in oxygenation patterns and cyclic structures, which may influence their target specificity .
  • Isomers of this compound (Entries 24 and 28 in ) share the same molecular formula but exhibit distinct fragmentation patterns in HPLC-MSⁿ, suggesting differences in substituent positioning or stereochemistry .

Analytical Characterization

HPLC-DAD-ESI-IT-TOF-MSn data reveal critical distinctions:

Compound Retention Time (min) Exact Mass (Observed) Major Fragments (m/z) Reference
This compound 14.20 309.1126 175.0380, 160.013
Isomer (Entry 24) 15.57 309.1111 175.0376, 160.0171
Pachycarin C 15.02 383.1173 368.0868, 353.0663
Lanceolatin B 15.34 263.0682 207.0795, 178.0780

Insights :

  • This compound elutes earlier (14.20 min) than its isomers (15.57 min), indicating higher polarity due to methoxy placement .
  • Fragmentation at m/z 175 and 160 corresponds to cleavage of the chalcone backbone, consistent with its methoxy-substituted aromatic ring .

Pharmacological Activity

  • Nematocidal Activity : this compound outperforms pongamol in larval mortality assays, likely due to enhanced membrane permeability from methylation .
  • Neuroprotective Potential: While this compound is listed among Alzheimer’s-related flavonoids in Millettia brandisiana , direct evidence for its neuroactivity remains uncharacterized compared to analogues like candidine (CY6) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.